molecular formula C7H11ClN2O B2415206 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL CAS No. 180741-38-2

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL

Cat. No.: B2415206
CAS No.: 180741-38-2
M. Wt: 174.63
InChI Key: CAHQEUGVDNOQLJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL typically involves the reaction of 4-chloro-3-methylpyrazole with propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylpyrazole: A precursor in the synthesis of 3-(4-Chloro-3-methyl-1H-pyrazol-1-YL)propan-1-OL.

    3-Methyl-1H-pyrazole: A structurally similar compound with different substituents.

    4-Chloro-1H-pyrazole:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQEUGVDNOQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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